(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dimethoxyphenyl group and a dihydrobenzopyran structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and the chiral auxiliary.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the dihydrobenzopyran ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydrobenzopyran ring or the dimethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds also contain a benzopyran ring and are known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities, including anticoagulant and antimicrobial effects.
Uniqueness
Structural Features: The presence of the dimethoxyphenyl group and the specific stereochemistry (2R,4R) contribute to the unique chemical and biological properties of this compound.
Biological Activity: Its distinct biological activities, such as potential anti-inflammatory and antioxidant effects, set it apart from other similar compounds.
Properties
CAS No. |
88214-53-3 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R,4R)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,13,16,18H,10H2,1-2H3/t13-,16-/m1/s1 |
InChI Key |
BCMWOIHSDKTDPK-CZUORRHYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](C3=CC=CC=C3O2)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3O2)O)OC |
Origin of Product |
United States |
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